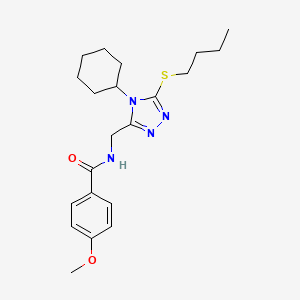

N-((5-(butylthio)-4-cyclohexyl-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-((5-(butylthio)-4-cyclohexyl-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide: is a synthetic chemical compound with potential applications across multiple scientific fields, such as chemistry, biology, and medicine. The intricate structure indicates its potential for unique interactions within biological systems and chemical reactions.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: To prepare N-((5-(butylthio)-4-cyclohexyl-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide, a stepwise synthetic approach involving multiple stages of chemical reactions is utilized. The primary components, such as triazole derivatives and methoxybenzamides, undergo condensation and alkylation processes. The synthesis typically involves reaction conditions such as temperature control, pH adjustments, and the use of specific solvents to facilitate each reaction stage.

Industrial Production Methods: Scaling the synthesis for industrial production requires optimizing reaction conditions for larger volumes, ensuring high yields and purity. Techniques such as continuous flow chemistry and automation can enhance efficiency and consistency in producing this compound on an industrial scale.

Analyse Chemischer Reaktionen

Types of Reactions it Undergoes:

Oxidation: The compound can undergo oxidative reactions where specific functional groups are modified.

Reduction: Reduction reactions might be employed to alter the compound's functional groups for targeted modifications.

Substitution: N-((5-(butylthio)-4-cyclohexyl-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide can participate in substitution reactions, where its functional groups are replaced with others.

Common Reagents and Conditions: Reagents such as hydrogen peroxide, sodium borohydride, and various halides can facilitate these reactions under specific conditions, like controlled temperature and solvent environment.

Major Products Formed: Oxidative reactions might lead to the formation of oxides, while reduction could yield deoxygenated derivatives. Substitution reactions result in new compounds with altered functional groups, potentially enhancing their reactivity or stability.

Wissenschaftliche Forschungsanwendungen

Chemistry: The compound's unique structure makes it a valuable subject in studying reaction mechanisms and developing new synthetic pathways.

Biology and Medicine: In biological contexts, N-((5-(butylthio)-4-cyclohexyl-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide could be explored for its potential as a pharmaceutical agent, given its ability to interact with biological targets, potentially leading to new drug discoveries.

Industry: Its properties might find applications in the development of specialized materials, including polymers and other advanced materials used in technology and manufacturing.

Wirkmechanismus

The compound exerts its effects through interactions at the molecular level, specifically targeting biological pathways and molecular targets. The triazole ring can bind to specific proteins or enzymes, modulating their activity. These interactions might inhibit or activate biological pathways, making the compound potentially useful in therapeutic contexts.

Vergleich Mit ähnlichen Verbindungen

N-((5-(butylthio)-4-cyclohexyl-4H-1,2,4-triazol-3-yl)methyl)-4-chlorobenzamide: Similar structure but different functional group, altering its reactivity.

4-methoxy-N-(5-(phenylthio)-4-cyclohexyl-4H-1,2,4-triazol-3-yl)methylbenzamide: Similar backbone but different side chains.

Hope this gives you a comprehensive understanding! Shall we dive deeper into any section?

Biologische Aktivität

N-((5-(butylthio)-4-cyclohexyl-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide is a synthetic compound that belongs to the class of triazole derivatives. Its unique structural features, including a triazole ring and various functional groups, make it a candidate for pharmaceutical applications. This article reviews the biological activity of this compound, focusing on its potential therapeutic effects, mechanisms of action, and comparative studies with related compounds.

Structural Characteristics

The compound features several distinct structural components:

- Triazole Ring : Known for its biological activity and ability to interact with various biological targets.

- Butylthio Group : Enhances the compound's reactivity and potential biological interactions.

- Cyclohexyl and Methoxybenzamide Moieties : These groups contribute to the compound's lipophilicity and overall pharmacological profile.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activity, particularly in the following areas:

1. Antioxidant Properties

Studies suggest that triazole derivatives can exhibit antioxidant activity by scavenging free radicals and reducing oxidative stress. This property is crucial in mitigating cellular damage associated with various diseases.

2. Anti-inflammatory Effects

Similar compounds have shown potential in reducing inflammation through the inhibition of pro-inflammatory cytokines and pathways. The presence of the triazole ring may facilitate interactions with enzymes involved in inflammatory processes.

3. Antiproliferative Activity

Preliminary investigations indicate that this compound may inhibit cell proliferation in various cancer cell lines. The mechanism is believed to involve modulation of cell cycle regulators or induction of apoptosis.

Comparative Analysis with Related Compounds

A comparative analysis with structurally similar compounds helps elucidate its unique properties. Below is a summary table highlighting key differences:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| N-((5-(butylthio)-4-cyclohexyl-4H-1,2,4-triazol-3-yl)methyl)-4-chlorobenzamide | Cyclohexyl group; chlorine substitution | Different reactivity due to chlorine |

| 4-methoxy-N-(5-(phenylthio)-4-cyclohexyl-4H-1,2,4-triazol-3-yl)methylbenzamide | Phenylthio instead of butylthio | Variability in biological activity due to side chains |

| 5-(2-,3-, and 4-methoxyphenyl)-4H-1,2,4-triazole derivatives | Various substitutions on the phenyl ring | Explored for anti-inflammatory properties |

The mechanisms through which this compound exerts its biological effects include:

- Enzyme Inhibition : The triazole ring may interact with enzymes involved in metabolic pathways, potentially inhibiting their activity.

- Receptor Modulation : The compound could modulate receptor activity associated with inflammation and cancer progression.

Case Studies

Several case studies have explored the biological activity of related triazole compounds:

- Antioxidative Activity : A study demonstrated that triazole derivatives showed improved antioxidative capacity compared to standard antioxidants like BHT .

- Antiproliferative Studies : Research on similar compounds indicated significant antiproliferative effects against breast cancer cell lines (IC50 values ranging from 1.2 μM to 5.3 μM) .

Eigenschaften

IUPAC Name |

N-[(5-butylsulfanyl-4-cyclohexyl-1,2,4-triazol-3-yl)methyl]-4-methoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H30N4O2S/c1-3-4-14-28-21-24-23-19(25(21)17-8-6-5-7-9-17)15-22-20(26)16-10-12-18(27-2)13-11-16/h10-13,17H,3-9,14-15H2,1-2H3,(H,22,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKZGMTFXRCBQCL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCSC1=NN=C(N1C2CCCCC2)CNC(=O)C3=CC=C(C=C3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H30N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.